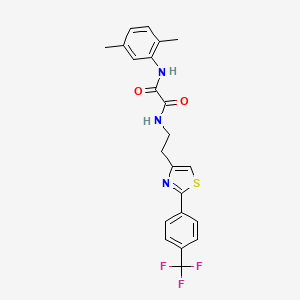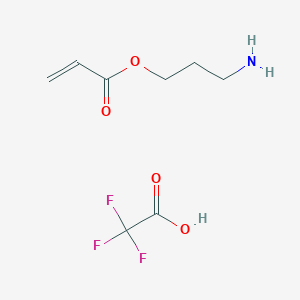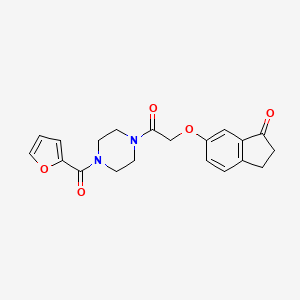
N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various sulfonamide derivatives has been a topic of interest in recent research. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Similarly, a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Another study focused on the synthesis of a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, which were further reacted with various alkyl/aralkyl halides to yield N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of these synthesized compounds has been extensively studied. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and a stabilizing intramolecular hydrogen bond . Additionally, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide were analyzed, showing different supramolecular architectures influenced by C—H⋯πaryl and C—H⋯O intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives has been explored in various contexts. For instance, O2-(N-hydroxy(methoxy)-2-ethanesulfonamido) protected diazen-1-ium-1,2-diolates were synthesized, and their nitric oxide release via a base-induced β-elimination cleavage reaction was studied . This demonstrates the potential for designing compounds with specific chemical reactivity for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their structure and reactivity. The bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showed that some compounds exhibited cytotoxic activities and inhibited carbonic anhydrase isoforms, suggesting a relationship between their chemical structure and biological properties . The antibacterial activity of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides against Escherichia coli further underscores the importance of chemical properties in determining the therapeutic potential of these compounds .
Scientific Research Applications
Synthesis and Bioactivity
Cytotoxicity and Tumor-Specificity : Sulfonamide compounds have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, indicating their utility in anti-tumor activity studies and enzyme inhibition research (Gul et al., 2016).
Antibacterial Agents : New series of benzenesulfonamides derived from N-sulfonation demonstrated biofilm inhibitory action against Escherichia coli, suggesting applications in developing antibacterial agents (Abbasi et al., 2019).
Chemical Properties and Applications
Stability and Oxidation Catalysts : Sulfonamide-substituted phthalocyanines have been designed with improved solubility and stability, showcasing their application as potential oxidation catalysts (Işci et al., 2014).
Photochemical Properties for Therapy : Zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been found to have high singlet oxygen quantum yield, indicating its suitability as a photosensitizer for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Catalysis and Synthetic Applications
Cyanation of Alkenes : Rhodium-catalyzed cyanation of C(sp(2))-H bond of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating agent demonstrates the compound's role in facilitating efficient and selective synthesis processes (Chaitanya & Anbarasan, 2015).
Alcohol Oxidation Catalysts : Sulfonated Schiff base copper(II) complexes have been shown to act as efficient and selective catalysts in the oxidation of alcohols, indicating their importance in chemical synthesis and potential industrial applications (Hazra et al., 2015).
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-22-16-9-7-14(8-10-16)11-12-23(20,21)18-13-17(19)15-5-3-2-4-6-15/h7-10,15,17-19H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCPHSYSOILOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2524122.png)
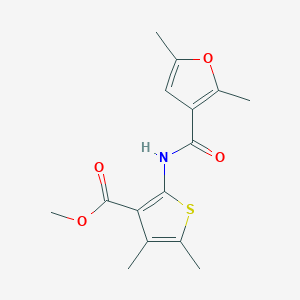
![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2524126.png)
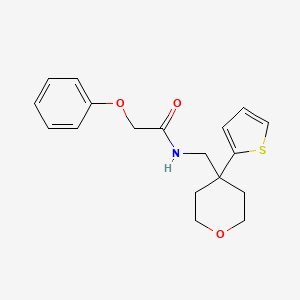
![1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2524129.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide](/img/structure/B2524134.png)
![Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2524136.png)

